

# Benchmarking 4-(2-Aminoethyl)pyridine in Perovskite Devices: A Comparative Guide

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## Compound of Interest

Compound Name: 4-(2-Aminoethyl)pyridine

Cat. No.: B079904

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In the rapidly advancing field of perovskite photovoltaics, the strategic selection of additives and interface modifiers is paramount for achieving high efficiency and long-term stability. Among the various molecules explored, **4-(2-Aminoethyl)pyridine** (4-AEP) has emerged as a promising candidate, particularly as a spacer cation in 2D Ruddlesden-Popper perovskites. This guide provides an objective comparison of the performance of 4-AEP in perovskite solar cells against other alternatives, supported by experimental data, detailed protocols, and visual workflows.

## Performance Comparison of 4-AEP-based Perovskite Devices

The efficacy of **4-(2-Aminoethyl)pyridine** as a spacer cation has been benchmarked against the widely used phenylethylamine (PEA). Experimental data demonstrates a significant improvement in the power conversion efficiency (PCE) of perovskite solar cells incorporating 4-AEP. This enhancement is attributed to the bifunctional nature of 4-AEP; it not only acts as a spacer cation but also coordinates with  $\text{Pb}^{2+}$  ions through the nitrogen atom on its pyridine ring. This interaction retards the crystallization of the perovskite, leading to the formation of high-quality 2D Ruddlesden-Popper perovskite films.<sup>[1][2][3]</sup>

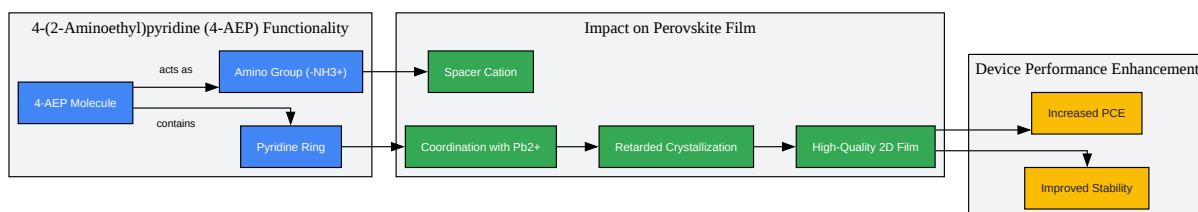
The solar cell employing the  $(4\text{-AEP})_2\text{MA}_{n-1}\text{Pb}_n\text{I}_{3n+1}$  (where  $n=5$ ) 2D perovskite achieved a power conversion efficiency (PCE) of 11.68%, which is substantially higher than the 7.95% PCE obtained with a phenylethylamine-based device under the same conditions.<sup>[1][2][3]</sup> This improvement is also reflected in the other key photovoltaic parameters.

Table 1: Photovoltaic Performance Comparison of Perovskite Devices with 4-AEP and PEA as Spacer Cations[1][2][3]

Spacer Cation	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (VOC) (V)	Short-Circuit Current Density (JSC) (mA/cm <sup>2</sup> )	Fill Factor (FF)
4-(2-Aminoethyl)pyridine (4-AEP)	11.68	1.03	17.58	0.65
Phenylethylamine (PEA)	7.95	0.98	14.23	0.57

## The Functional Advantage of 4-(2-Aminoethyl)pyridine

The unique molecular structure of 4-AEP offers distinct advantages over simpler alkylammonium or phenylalkylammonium cations like PEA. The presence of both an amino group and a pyridine ring allows for a dual-function mechanism that positively impacts the perovskite film formation and device performance.



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Mechanism of 4-AEP in perovskite devices.

## Experimental Protocols

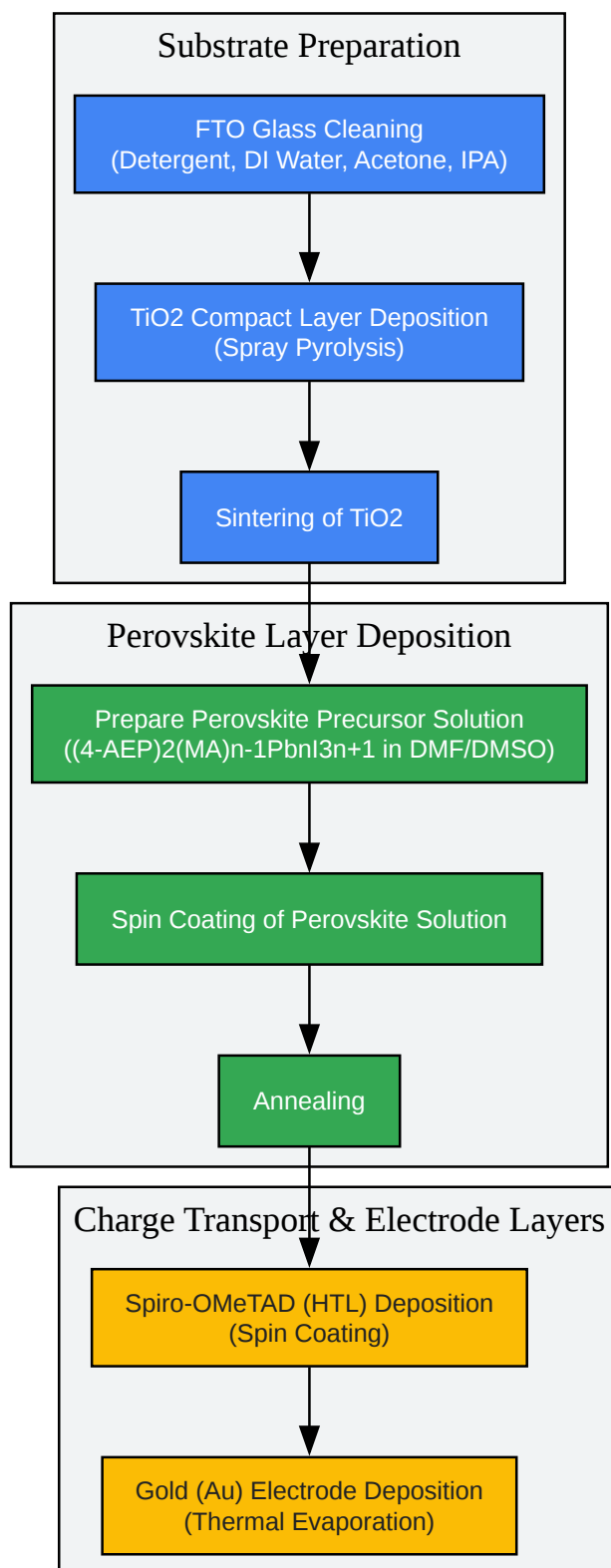
This section details the methodology for the fabrication and characterization of 2D Ruddlesden-Popper perovskite solar cells incorporating **4-(2-Aminoethyl)pyridine** as a spacer cation.

## Materials

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Zinc powder
- Hydrochloric acid (HCl)
- Deionized water, acetone, isopropanol
- Titanium dioxide (TiO<sub>2</sub>) precursor solution
- **4-(2-Aminoethyl)pyridine** (4-AEP)
- Phenylethylamine (PEA) - for control devices
- Methylammonium iodide (MAI)
- Lead iodide (PbI<sub>2</sub>)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Spiro-OMeTAD
- Chlorobenzene
- Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- 4-tert-butylpyridine (tBP)
- Gold (Au)

## Device Fabrication Workflow

The fabrication of the perovskite solar cells follows a multi-step process, beginning with substrate preparation and culminating in the deposition of the top electrode.



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